Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a carbamate functional group (ethyl carbamate) and an isopropylamino-substituted acetamide side chain. The ethyl carbamate group enhances metabolic stability compared to esters, while the isopropylamino moiety may influence solubility and target binding .
Properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-4-17-11(16)14-10-13-8(6-18-10)5-9(15)12-7(2)3/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJMWXBLCCBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of ethyl carbamate with a thiazole derivative. One common method involves the reaction of ethyl (2-carbamothioylphenyl)carbamate with an appropriately substituted phenacyl bromide in ethanol under reflux conditions. The reaction is catalyzed by triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Urea-Based Thiazole Derivatives ()
Compounds such as 1f , 1g , 2a , and 2b share the thiazole core but replace the carbamate with urea linkages. Key differences include:
- Physicochemical Properties :
| Compound | Yield (%) | Melting Point (°C) | Molecular Weight (ESI-MS) |
|---|---|---|---|
| Target | N/A | Not reported | ~295 (estimated) |
| 1f | 70.7 | 198–200 | 667.9 |
| 2a | 74.9 | 190–192 | 694.5 |
The target compound’s simpler structure (lower molecular weight) may improve membrane permeability compared to bulkier urea analogs .
Acetamide and Piperazine Derivatives ()
Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) shares a thiazole-acetamide backbone but includes a piperazine ring and bromophenyl substituent.
- Structural Differences : The target compound lacks the piperazine and bromophenyl groups, which in Compound 4 may enhance CNS penetration but increase synthetic complexity.
- The carbamate group in the target compound may offer superior hydrolytic stability compared to acetamide .
Thioether-Linked Benzamides ()
Compounds 15 , 25 , 35 , and 40 feature thioether-linked benzamides with isoxazole or thiazole substituents.
- Functional Groups : The target’s carbamate group replaces the thioether-benzamide linkage, reducing sulfur-related toxicity risks.
- Substituent Effects: Nitro (e.g., 25) and benzyloxy groups (e.g., 2a) in analogs increase steric hindrance and electron-withdrawing effects, which may limit bioavailability compared to the target’s ethyl carbamate and isopropylamino groups .
Thiazolylmethylcarbamate Analogs ()
Complex analogs like n , o , and x include multiple stereocenters and hydroperoxy-propan-2-yl groups.
- Structural Complexity : These analogs are designed as prodrugs (e.g., hydroperoxy groups for activation), whereas the target compound lacks such features, prioritizing synthetic simplicity.
Key Research Findings and Implications
- Metabolic Stability : Carbamates generally exhibit slower hydrolysis than esters or amides, suggesting the target compound may have longer half-lives than urea or acetamide analogs .
- Solubility: The isopropylamino group may enhance solubility in polar solvents compared to halogenated or benzyloxy-substituted analogs .
- Synthetic Accessibility : Urea and piperazine derivatives require multi-step syntheses (yields: 70–78%), while the target’s carbamate group could simplify production .
Biological Activity
Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C16H25N5O4S
- Molecular Weight : 383.5 g/mol
- CAS Number : 1021258-81-0
This compound operates through various biochemical pathways:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and lipid biosynthesis, leading to cell death .
- Antitumor Effects : Research indicates that this compound may inhibit cancer cell proliferation through the induction of apoptosis and modulation of signaling pathways associated with cell survival and growth .
- Enzyme Inhibition : Studies have shown that it can act as an inhibitor of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of apoptotic pathways, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : A series of experiments were conducted to evaluate its antibacterial properties against common pathogens. Results showed that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting a strong potential for development into an antibiotic drug.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, revealing its structural integrity and biological efficacy. The compound was synthesized using a straightforward method involving the reaction of thiazole derivatives with isopropylamine under controlled conditions.
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Synthesis of Carbamate | Thiazole derivative, Isopropylamine, Methyl chloroformate | Room temperature, Organic solvent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
